

# Application Notes and Protocols for AT7867 Dihydrochloride in a Xenograft Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B10762439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AT7867 dihydrochloride**, a potent inhibitor of Akt and p70S6K, in a preclinical xenograft model. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

## Introduction

AT7867 is a small molecule, ATP-competitive inhibitor targeting the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).<sup>[1][2]</sup> The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.<sup>[1][3][4][5]</sup> By inhibiting key nodes in this pathway, AT7867 has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and has shown efficacy in inhibiting tumor growth in in vivo xenograft models.<sup>[1][2]</sup>

## Mechanism of Action

AT7867 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bispophosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).<sup>[3]</sup> PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.<sup>[3][4]</sup>

Activated Akt then phosphorylates a multitude of downstream substrates, including Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ) and the mTORC1 complex.[1][4] mTORC1, in turn, phosphorylates p70S6K, leading to the phosphorylation of the S6 ribosomal protein and the promotion of protein synthesis and cell growth.[1][4] AT7867 directly inhibits the kinase activity of Akt and p70S6K, thereby blocking these downstream signaling events and leading to cell cycle arrest and apoptosis.[1][2]

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **AT7867 dihydrochloride**.

Table 1: In Vitro Inhibitory Activity of AT7867

Target	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47
p70S6K	85
PKA	20

Data sourced from MedChemExpress product information.

Table 2: In Vitro Cellular Activity of AT7867 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 for Cell Growth Inhibition (μM)
MES-SA	Uterine	0.9 - 3
MDA-MB-468	Breast	0.9 - 3
MCF-7	Breast	0.9 - 3
HCT116	Colon	0.9 - 3
HT29	Colon	0.9 - 3
U87MG	Glioblastoma	Not explicitly stated, but sensitive
Prostate Cancer Lines	Prostate	10 - 12

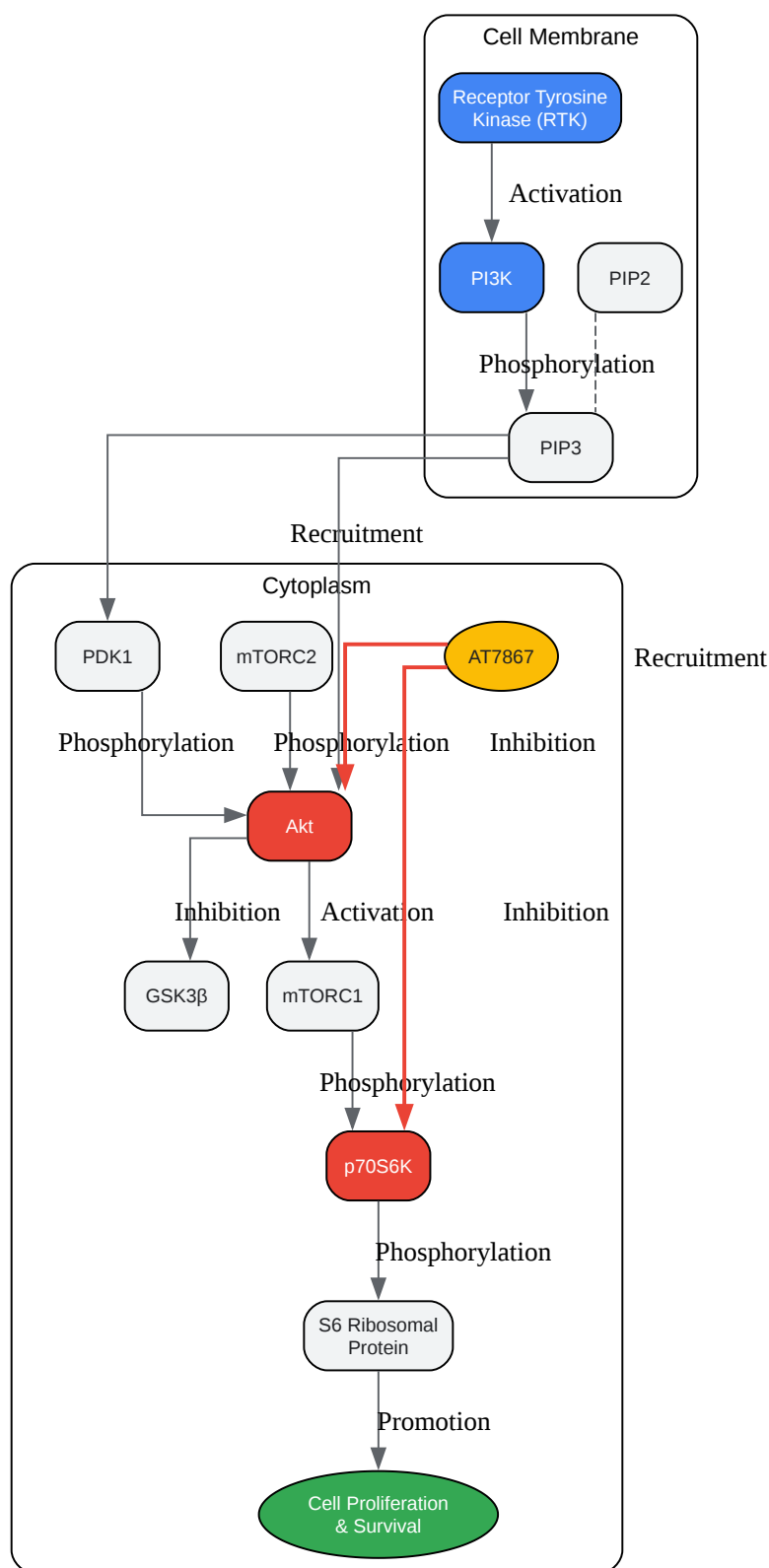
Data represents a range of reported IC50 values.[\[2\]](#)

Table 3: In Vivo Efficacy of AT7867 in a U87MG Glioblastoma Xenograft Model

Administration Route	Dosage	Outcome
Oral (p.o.)	90 mg/kg	Inhibition of tumor growth
Intraperitoneal (i.p.)	20 mg/kg	Inhibition of tumor growth

Data from a study in athymic mice implanted with PTEN-deficient U87MG human glioblastoma xenografts.[\[1\]](#)[\[2\]](#)

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AT7867.

## Experimental Protocols

### Protocol 1: Preparation of AT7867 Dihydrochloride for Oral Gavage

This protocol provides a general method for preparing AT7867 for oral administration to mice. The exact vehicle composition may require optimization based on the specific formulation of the compound.

#### Materials:

- **AT7867 dihydrochloride** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile oral gavage needles (20-22 gauge)
- Sterile syringes

#### Procedure:

- Calculate the required amount of AT7867: Based on the desired dose (e.g., 90 mg/kg) and the number and weight of the mice, calculate the total mass of AT7867 needed.
- Prepare the vehicle solution: A commonly used vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

For example, to prepare 10 mL of vehicle:

- 1 mL DMSO
- 4 mL PEG300
- 0.5 mL Tween-80
- 4.5 mL sterile saline
- Dissolve AT7867 in DMSO: In a sterile microcentrifuge tube, add the calculated amount of AT7867 powder. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution.
- Add PEG300 and Tween-80: To the DMSO-drug solution, add the corresponding volumes of PEG300 and Tween-80. Vortex thoroughly to ensure a homogenous mixture.
- Add saline: Gradually add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
- Final formulation: The final solution should be a clear, homogenous suspension. If any precipitation is observed, the formulation may need to be adjusted. Prepare the dosing solution fresh on the day of administration.
- Administration: Administer the prepared solution to mice via oral gavage using an appropriate-sized needle and syringe. The typical administration volume for mice is 10 mL/kg.

## Protocol 2: Subcutaneous Xenograft Tumor Model and AT7867 Treatment

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with AT7867.

Materials and Animals:

- Human cancer cell line of interest (e.g., U87MG)

- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can enhance tumor take-rate)
- Female athymic nude mice (4-6 weeks old)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Calipers
- Anesthetic (e.g., isoflurane)
- AT7867 dosing solution (prepared as in Protocol 1)
- Vehicle control solution

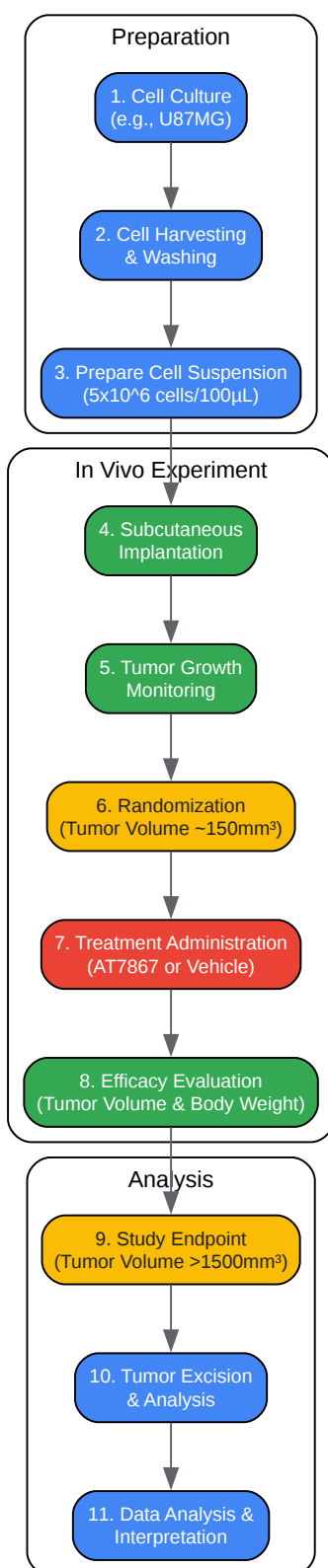
#### Procedure:

- Cell Culture: Culture the chosen cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of injection.
- Cell Preparation for Injection:
  - Harvest cells by trypsinization and neutralize with complete medium.
  - Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
  - Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g.,  $5 \times 10^6$  cells per 100  $\mu$ L). Keep the cell suspension on ice.
- Tumor Cell Implantation:
  - Anesthetize the mice.

- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse using a 1 mL syringe with a 27-gauge needle.
- Tumor Growth Monitoring:
  - Monitor the mice daily for general health and tumor appearance.
  - Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (Length x Width<sup>2</sup>) / 2.[2]
- Randomization and Treatment:
  - When tumors reach a predetermined average size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (n=8-10 mice per group).
  - Administer AT7867 (e.g., 90 mg/kg, p.o.) or vehicle control to the respective groups daily or as determined by the study design.
- Efficacy Evaluation:
  - Continue to monitor tumor growth and body weight for the duration of the study.
  - The primary efficacy endpoint is often tumor growth inhibition. This can be calculated as the percentage change in tumor volume from the start of treatment.
- Study Endpoint:
  - The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm<sup>3</sup>) or if mice show signs of excessive morbidity (e.g., >20% body weight loss, ulceration of tumors).[3][4]
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

## Experimental Workflow Diagram





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. yeasenbio.com [yeasenbio.com]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. cccells.org [cccells.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AT7867 Dihydrochloride in a Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762439#protocol-for-using-at7867-dihydrochloride-in-a-xenograft-model]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)